Cas no 10150-87-5 (4-Acetoxy-2-butanone)
4-Acetoxy-2-butanone Chemical and Physical Properties
Names and Identifiers
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- 3-Oxobutyl acetate
- 2-Butanone,4-(acetyloxy)-
- 4-ACETOXY-2-BUTANONE
- 1-acetoxy-3-butanone
- 1-Acetoxybutan-3-one
- 2-Butanone,4-hydroxy-,acetate
- 4-Acetoxy-butan-2-on
- 4-acetoxy-butan-2-one
- CH3C(O)OCH2CH2C(O)CH3
- 4-(acetyloxy)-2-butanone
- 2-BUTANONE,4-(ACETYLOXY)
- 4-Hydroxy-2-butanone acetate
- 4-ACETOXY-2-BUTANONE TECH. 90
- 2-Butanone, 4-hydroxy-, acetate
- 4-ACETOXY-2-BUTANONE TECH. 90%
- 4-ACETOXY-2-BUTANONE TECH. 90
- FT-0701799
- 5MV6V71NO6
- NCIOpen2_000755
- NSC78935
- D84229
- Acetylathylacetat
- DTXSID90143970
- NSC 78935
- CS-0155058
- 3-Oxobutylacetate
- NSC-78935
- Q27159585
- methyl beta-acetyloxyethyl ketone
- AKOS006241797
- UNII-5MV6V71NO6
- CHEBI:87390
- 2-Butanone, 4-(acetyloxy)-
- DS-16231
- 10150-87-5
- SCHEMBL40578
- DA-16359
- 4-Acetoxy-2-butanone
-
- MDL: MFCD00010230
- Inchi: 1S/C6H10O3/c1-5(7)3-4-9-6(2)8/h3-4H2,1-2H3
- InChI Key: NWCYECXHIYEBJE-UHFFFAOYSA-N
- SMILES: O(C(C)=O)CCC(C)=O
Computed Properties
- Exact Mass: 130.06300
- Monoisotopic Mass: 130.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.2
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Color/Form: solid
- Density: 1.042 g/mL at 25 °C(lit.)
- Boiling Point: 93-95 °C/20 mmHg(lit.)
- Flash Point: 76 °C
- Refractive Index: n20/D 1.422(lit.)
- PSA: 43.37000
- LogP: 0.52860
- Solubility: Not determined
4-Acetoxy-2-butanone Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
4-Acetoxy-2-butanone Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
4-Acetoxy-2-butanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 222763-250mg |
3-Oxobutyl acetate |
10150-87-5 | 95% | 250mg |
£68.00 | 2022-03-01 | |
| Fluorochem | 222763-1g |
3-Oxobutyl acetate |
10150-87-5 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 222763-5g |
3-Oxobutyl acetate |
10150-87-5 | 95% | 5g |
£433.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A80370-1g |
3-Oxobutyl acetate |
10150-87-5 | 97% | 1g |
¥636.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A80370-5g |
3-Oxobutyl acetate |
10150-87-5 | 97% | 5g |
¥2302.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A80370-250mg |
3-Oxobutyl acetate |
10150-87-5 | 97% | 250mg |
¥249.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A80370-100mg |
3-Oxobutyl acetate |
10150-87-5 | 97% | 100mg |
¥159.0 | 2023-09-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD443-200mg |
4-Acetoxy-2-butanone |
10150-87-5 | 97% | 200mg |
354.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD443-50mg |
4-Acetoxy-2-butanone |
10150-87-5 | 97% | 50mg |
149.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD443-1g |
4-Acetoxy-2-butanone |
10150-87-5 | 97% | 1g |
1242.0CNY | 2021-07-17 |
4-Acetoxy-2-butanone Suppliers
4-Acetoxy-2-butanone Related Literature
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E. U. Emovon,Allan Maccoll J. Chem. Soc. 1964 227
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2. 671. Organic fluorine compounds. Part XXII. Fluorine analogues of mevalonic acidErnst D. Bergmann,Sasson Cohen J. Chem. Soc. 1961 3457
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Fan Xu,Jian Xu,Yujing Hu,Xianfu Lin,Qi Wu RSC Adv. 2016 6 76829
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4. 836. Reactions between trimethylethylene and formaldehyde catalysed by stannic chlorideL. E. Addy,John W. Baker J. Chem. Soc. 1953 4111
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5. Index pages
Additional information on 4-Acetoxy-2-butanone
4-Acetoxy-2-butanone: A Comprehensive Overview
4-Acetoxy-2-butanone (CAS No. 10150-87-5) is a versatile organic compound that has garnered significant attention in various fields due to its unique chemical properties and diverse applications. This compound, also known as butanone with an acetoxy group, is a derivative of 2-butanone, where the acetyl group is substituted at the fourth position of the carbon chain. Its molecular formula is C6H10O3, and it exists as a colorless liquid with a characteristic odor.
The structure of 4-acetoxy-2-butanone consists of a four-carbon chain with a ketone group at the second position and an acetyloxy group at the fourth position. This arrangement imparts the compound with both ketonic and ester-like functionalities, making it highly reactive and useful in various chemical reactions. The compound's solubility in organic solvents and its ability to participate in condensation reactions make it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of 4-acetoxy-2-butanone in the field of biochemistry and pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, including antibiotics and anti-inflammatory agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 4-acetoxy-2-butanone exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases.
In the realm of food science, 4-acetoxy-2-butanone has been investigated for its role as a flavor enhancer and stabilizer. Its ability to form stable complexes with other molecules makes it an ideal candidate for improving the shelf life of food products while maintaining their sensory qualities. A 2023 report by the *Food Chemistry* journal highlighted its application in aroma stabilization, particularly in dairy products.
The synthesis of 4-acetoxy-2-butanone typically involves the acetylation of 2-butanone using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. This reaction is straightforward and can be carried out under mild conditions, making it accessible for both academic and industrial applications. The compound's stability under normal storage conditions further enhances its utility.
From an environmental perspective, 4-acetoxy-2-butanone has been studied for its biodegradability and potential impact on ecosystems. Research indicates that it undergoes rapid microbial degradation under aerobic conditions, reducing its environmental footprint. This property is particularly important for industries seeking sustainable chemical solutions.
In conclusion, 4-acetoxy-2-butanone (CAS No. 10150-87-5) is a multifaceted compound with applications spanning organic synthesis, pharmaceuticals, food science, and environmental chemistry. Its unique chemical properties and recent research findings underscore its significance as a valuable tool in modern chemistry.
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